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Abstract

EBI-2511 is a novel, highly potent, and orally bioavailable small molecule inhibitor of the
enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] Developed through
a scaffold hopping approach from the clinical compound EPZ-6438 (Tazemetostat), EBI-2511
exhibits a distinct benzofuran core.[1][2] In preclinical studies, it has demonstrated significant
dose-dependent anti-tumor efficacy in a xenograft model of non-Hodgkin's lymphoma.[1] This
technical guide provides a comprehensive overview of EBI-2511, including its mechanism of
action, synthesis, preclinical data, and detailed experimental protocols. As of the latest
available information, EBI-2511 is in the preclinical stage of development.[1][3]

Introduction: The Role of EZH2 in Cancer

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive
Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the
trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin
condensation and transcriptional repression of target genes. In many cancers, including non-
Hodgkin's lymphoma, EZH2 is overexpressed or harbors gain-of-function mutations. This
aberrant activity results in the silencing of tumor suppressor genes, promoting cell proliferation
and survival. Consequently, EZH2 has emerged as a promising therapeutic target for the
development of novel anti-cancer agents.
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EBI-2511: Compound Profile

EBI-2511, also referred to as compound 34 in its discovery publication, is a benzofuran-derived
EZH2 inhibitor.[1] It was designed to be a more potent successor to existing EZH2 inhibitors
with improved pharmacokinetic properties.[1]

Chemical Structure

The chemical structure of EBI-2511 is presented below.

(Image of the chemical structure of EBI-2511 would be placed here if image generation were
possible.)

A diagram of the chemical structure of EBI-2511 can be found in the publication "Discovery of
EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's
Lymphoma".

Mechanism of Action

EBI-2511 functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. By
binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group from
SAM to histone H3K27. This leads to a global decrease in H3K27me3 levels, thereby
reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell
growth.
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Caption: Mechanism of EZH2 Inhibition by EBI-2511.

Synthesis

A general synthetic route for EBI-2511 has been described, involving a multi-step process. The
key steps include the formation of a benzofuran core, followed by a series of coupling and
functional group manipulations to introduce the necessary side chains. For detailed, step-by-
step synthesis protocols, please refer to the supporting information of the primary publication.

[2]

Preclinical Data
In Vitro Potency

EBI-2511 has demonstrated high potency against both wild-type and mutant forms of EZH2 in
biochemical assays.
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Enzyme IC50 (nM)
EZH2 (Wild-Type) 10

EZH2 (Y641F mutant) 2

EZH2 (A677G mutant) 1

Table 1: In Vitro Inhibitory Activity of EBI-2511 against EZH2. Data extracted from Lu, B., et al.
(2018).[1]

Cellular Activity

The compound has also shown potent activity in cellular assays, inhibiting the proliferation of
lymphoma cell lines harboring EZH2 mutations.

Cell Line EZH2 Mutation IC50 (nM)
Pfeiffer AB677G 5
WSU-DLCL2 Y641N 8

Table 2: Cellular Proliferation IC50 Values for EBI-2511. Data extracted from Lu, B., et al.
(2018).[1]

In Vivo Efficacy

The anti-tumor activity of EBI-2511 was evaluated in a Pfeiffer human lymphoma xenograft
mouse model. Oral administration of EBI-2511 resulted in a dose-dependent inhibition of tumor

growth.
Dose (mg/kg, oral, once daily) Tumor Growth Inhibition (%)
10 28
30 83
100 97
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Table 3: In Vivo Anti-tumor Efficacy of EBI-2511 in Pfeiffer Xenograft Model. Data extracted
from Lu, B., et al. (2018).[1]

At a dose of 100 mg/kg, EBI-2511 demonstrated superior anti-tumor efficacy compared to the
reference compound EPZ-6438 at the same dose.[1]

Pharmacokinetics

While detailed pharmacokinetic parameters are not publicly available, the discovery publication
notes that EBI-2511 possesses oral bioavailability in mice and rats.[1][2]

Experimental Protocols
In Vitro EZH2 Inhibition Assay

A biochemical assay was utilized to determine the IC50 values of EBI-2511 against EZH2. The
protocol, as inferred from the primary publication, is as follows:
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Prepare Reagents:
- Recombinant EZH2 (WT or mutant)
- PRC2 complex components
- Biotinylated H3K27 peptide substrate
- S-adenosyl-L-[methyl-3H]methionine
- EBI-2511 dilutions

'
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'
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'

Measure Incorporated Radioactivity
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'

Analyze Data to Determine IC50

Click to download full resolution via product page

Caption: In Vitro EZH2 Inhibition Assay Workflow.
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Methodology:

e Recombinant human EZH2 (wild-type or mutant) and other PRC2 components were
incubated with varying concentrations of EBI-2511 in the presence of the methyl donor, S-
adenosyl-L-[methyl-3H]methionine (SAM).

e The methyltransferase reaction was initiated by the addition of a biotinylated histone H3
(residues 21-44) peptide substrate.

e The reaction was allowed to proceed for a defined period and then stopped.
e The biotinylated peptides were captured on streptavidin-coated plates.

o The amount of incorporated radioactivity, corresponding to the degree of histone methylation,
was quantified using a scintillation counter.

o |C50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

The effect of EBI-2511 on the proliferation of lymphoma cell lines was assessed using a
standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:
o Pfeiffer and WSU-DLCL2 cells were seeded in 96-well plates.
o Cells were treated with a range of concentrations of EBI-2511 or vehicle control.

» After a specified incubation period (e.g., 72 hours), a reagent that measures ATP levels
(indicative of cell viability) was added.

e Luminescence was measured using a plate reader.

» |C50 values were determined by plotting the percentage of cell growth inhibition against the
log of the compound concentration.

In Vivo Xenograft Study
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The in vivo anti-tumor efficacy of EBI-2511 was evaluated in a mouse xenograft model.
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Caption: In Vivo Xenograft Study Workflow.

Methodology:

e Female immunodeficient mice (e.g., NOD-SCID) were used.

 Pfeiffer human lymphoma cells were implanted subcutaneously into the flanks of the mice.

e When tumors reached a specified volume (e.g., 100-200 mm3), the mice were randomized
into different treatment groups.

o EBI-2511 was administered orally once daily at doses of 10, 30, and 100 mg/kg. A vehicle
control group and a reference compound group (EPZ-6438, 100 mg/kg) were included.

e Tumor volume and body weight were measured regularly throughout the study.

» At the end of the treatment period, the percentage of tumor growth inhibition was calculated
for each group.

Clinical Development Status

As of the latest available information, EBI-2511 is in the preclinical phase of development.[1][3]
No clinical trials for EBI-2511 have been publicly registered. It is important to note that another
EZH2 inhibitor, SHR-2554, is also being developed by Shanghai Hengrui Pharmaceuticals and
has entered clinical trials.[4]

Conclusion

EBI-2511 is a promising preclinical EZH2 inhibitor with high potency and oral bioavailability. Its
demonstrated efficacy in a xenograft model of non-Hodgkin's lymphoma suggests its potential
as a therapeutic agent for cancers with EZH2 dysregulation. Further preclinical and clinical
investigations are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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